molecular formula C19H17NO2 B5801061 N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine

Cat. No.: B5801061
M. Wt: 291.3 g/mol
InChI Key: TZZVGIJLPKBTPD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine is a complex organic compound characterized by the presence of both a benzodioxole and a naphthalene moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-2-4-17-9-14(5-7-16(17)3-1)11-20-12-15-6-8-18-19(10-15)22-13-21-18/h1-10,20H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZVGIJLPKBTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Benzodioxole to the Naphthalene Ring: This step involves the use of a suitable linker, such as a methylene bridge, to connect the benzodioxole moiety to the naphthalene ring. This can be done through a Friedel-Crafts alkylation reaction using an appropriate catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), Chlorine (Cl2)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Reduced aromatic rings, Amines

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the naphthalene ring can participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine is unique due to the combination of the benzodioxole and naphthalene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds.

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